molecular formula C25H23FN2O2 B3541283 N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide

N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide

Cat. No.: B3541283
M. Wt: 402.5 g/mol
InChI Key: XFJOARQCDYTGJN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound, including the presence of fluorine and cyclopentanecarbonyl groups, make it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the amide bond: This can be achieved by reacting 4-fluoroaniline with 4-aminobenzoyl chloride in the presence of a base such as triethylamine.

    Cyclopentanecarbonylation: The intermediate product can then be reacted with 1-phenylcyclopentanecarbonyl chloride under anhydrous conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
  • N-(4-bromophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
  • N-(4-methylphenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide

Uniqueness

The presence of the fluorine atom in N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can impart unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2/c26-20-10-14-21(15-11-20)27-23(29)18-8-12-22(13-9-18)28-24(30)25(16-4-5-17-25)19-6-2-1-3-7-19/h1-3,6-15H,4-5,16-17H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJOARQCDYTGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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